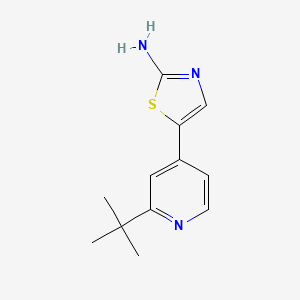
5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, often involves reactions with aromatic aldehydes . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . The pi (π) electrons in the thiazole ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, including “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, have many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Physical And Chemical Properties Analysis
Thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives, including “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, have been studied for their potential in cancer treatment due to their cytotoxic properties. Compounds with a thiazole core have shown potent effects on various human tumor cell lines, indicating their promise as antineoplastic agents .
Antimicrobial and Antifungal Applications
The antimicrobial properties of thiazole derivatives make them valuable in the development of new antibiotics. They have been effective against a range of bacterial strains and also exhibit significant antifungal activity, which is crucial in combating drug-resistant fungal infections .
Anti-Inflammatory and Analgesic Effects
Thiazole compounds have demonstrated anti-inflammatory and analgesic activities, suggesting their use in the treatment of chronic inflammatory diseases and pain management. Their ability to modulate inflammatory pathways offers a potential therapeutic avenue for such conditions .
Neuroprotective Applications
The neuroprotective properties of thiazole derivatives are of great interest in the treatment of neurodegenerative diseases. These compounds may play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system .
Antiviral and Anti-HIV Activity
Thiazole derivatives have shown promise as antiviral agents, particularly in the fight against HIV. Their ability to inhibit key viral enzymes can be harnessed to develop new antiretroviral drugs, contributing to the management of HIV/AIDS .
Antidiabetic Potential
Research has indicated that thiazole derivatives can have antidiabetic properties, making them candidates for the development of new antidiabetic medications. Their potential to regulate blood sugar levels could be beneficial for patients with diabetes .
Mechanism of Action
Target of Action
The primary targets of 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine are currently unknown
Mode of Action
It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Future Directions
properties
IUPAC Name |
5-(2-tert-butylpyridin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2,3)10-6-8(4-5-14-10)9-7-15-11(13)16-9/h4-7H,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSAMMHCFPQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



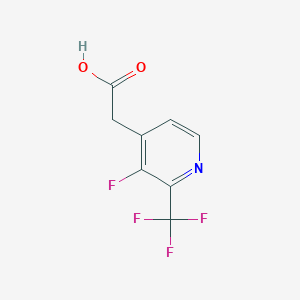
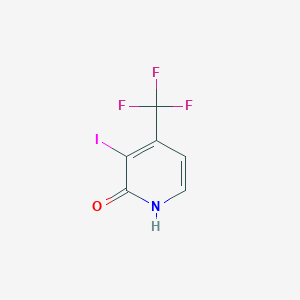

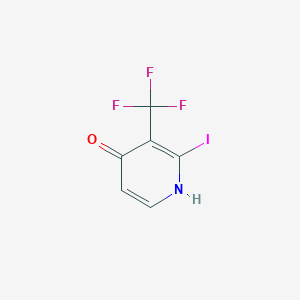
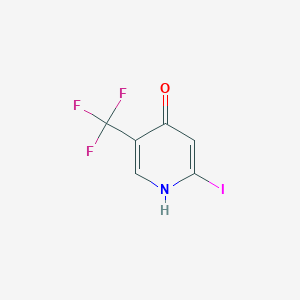
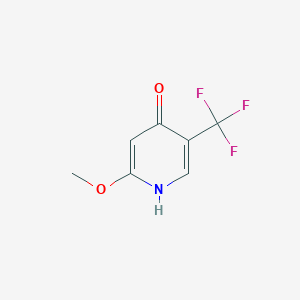


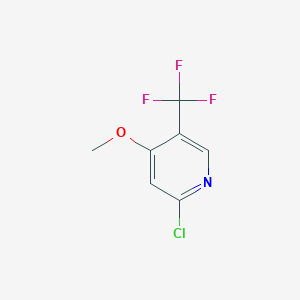
![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
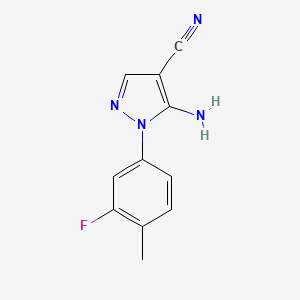
![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)
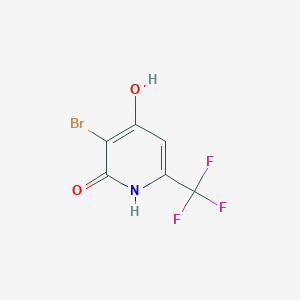
![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)